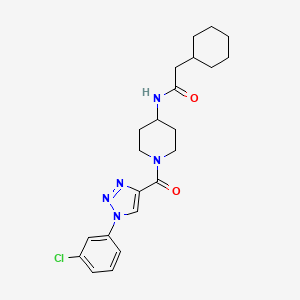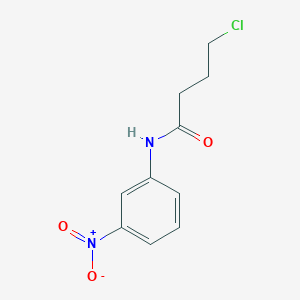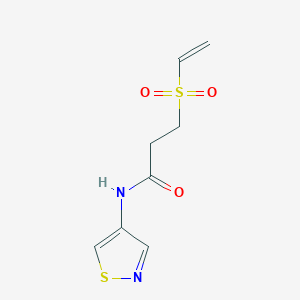![molecular formula C7H8F3N3 B2804341 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1368173-92-5](/img/structure/B2804341.png)
1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This compound is a subclass of the organofluorines .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The trifluoromethyl group in “this compound” can undergo various chemical reactions . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Also, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of substituted imidazo[1,5-a]pyrazines involves regioselective metalation strategies to afford a range of functionalized derivatives. These compounds are synthesized through metalation and subsequent electrophile quench, leading to products with potential applications in various chemical transformations and the discovery of novel tricyclic ring systems (Board et al., 2009).
Biological Applications
- Imidazo[1,5-a]pyrazines and related structures have been recognized for their versatile biological activities. The scaffold serves as a significant component in drug development, with various synthetic methods being developed to enhance its reactivity and multifarious biological applications (Goel et al., 2015).
Material Science and Chemistry
- A metal-free protocol for synthesizing novel imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines demonstrates the potential of these compounds in material science, particularly due to their unique structural properties confirmed by X-ray diffraction analysis (Kvashnin et al., 2018).
- The palladium-catalyzed direct Heck arylation of dual pi-deficient/pi-excessive heteroaromatics for the synthesis of C-5 arylated imidazo[1,5-a]pyrazines expands the utility of these compounds in organic synthesis, showcasing their adaptability in creating complex molecular structures (Wang et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine are Cyclin-Dependent Kinase 2 (CDK2) and human colon cancer cell lines (HCT-116 and HT-29) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . The compound’s interaction with these targets leads to significant inhibition of their activities .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has shown significant inhibitory activity against CDK2 . In the case of the human colon cancer cell lines, the compound induces the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death .
Biochemical Pathways
The compound affects the cell cycle progression and mitochondrial apoptotic pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to the death of cancer cells . Furthermore, by inducing the mitochondrial apoptotic pathway, it triggers cell death in human colon cancer cell lines .
Result of Action
The compound’s action results in significant anti-cancer effects . It inhibits the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKANUKPVMGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)
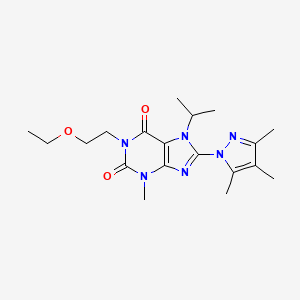
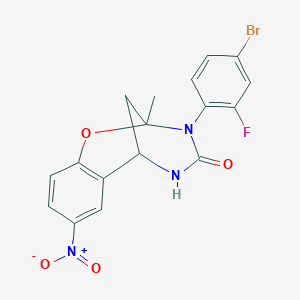


![Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B2804276.png)
![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)
